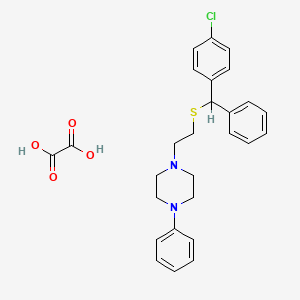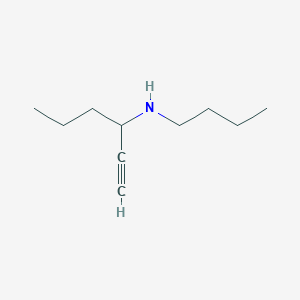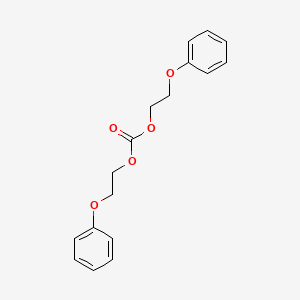
bis(2-phenoxyethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenoxyethyl) carbonate is an organic compound with the molecular formula C17H18O5. It is a linear carbonate ester derived from phenoxyethanol. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-phenoxyethyl) carbonate can be synthesized through the reaction of phenol with ethylene carbonate in the presence of a catalyst. The reaction is typically carried out under solventless and heterogeneously catalyzed conditions using Na-mordenite catalysts. The reaction proceeds with high selectivity towards phenoxyethanol, with this compound being a significant by-product .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of phenol with ethylene carbonate under basic conditions. The process can be optimized to achieve high yields and selectivity by controlling the reaction temperature, catalyst concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-phenoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenoxyethanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, often a strong acid or base.
Substitution: Involves nucleophiles such as amines or thiols, often under basic or acidic conditions.
Major Products Formed
Phenoxyethanol: A major product formed during hydrolysis.
Various Carbonate Esters: Formed during transesterification reactions.
Wissenschaftliche Forschungsanwendungen
Bis(2-phenoxyethyl) carbonate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific properties.
Chemical Synthesis: Serves as an intermediate in the production of various fine chemicals.
Wirkmechanismus
The mechanism of action of bis(2-phenoxyethyl) carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Carbonate: A cyclic carbonate used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Dimethyl Carbonate: A linear carbonate ester used as a solvent and reagent.
Uniqueness
Bis(2-phenoxyethyl) carbonate is unique due to its linear structure and the presence of phenoxy groups, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of polycarbonates and other advanced materials .
Eigenschaften
CAS-Nummer |
22855-36-3 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
bis(2-phenoxyethyl) carbonate |
InChI |
InChI=1S/C17H18O5/c18-17(21-13-11-19-15-7-3-1-4-8-15)22-14-12-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
CGNVHKVTWSUAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
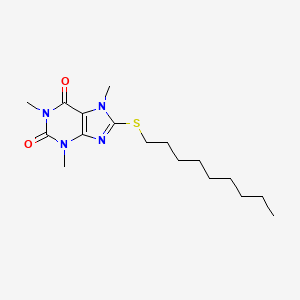
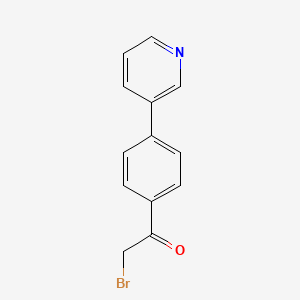

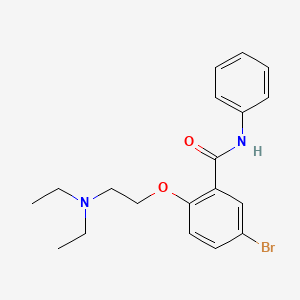



![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
